molecular formula C13H17NO2 B3146648 (3S,4S)-1-Benzyl-4-methylpyrrolidine-3-carboxylic acid CAS No. 604798-83-6

(3S,4S)-1-Benzyl-4-methylpyrrolidine-3-carboxylic acid

Cat. No. B3146648
CAS RN: 604798-83-6
M. Wt: 219.28 g/mol
InChI Key: LMUPOQGHGMIUFC-ZYHUDNBSSA-N
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Description

(3S,4S)-1-Benzyl-4-methylpyrrolidine-3-carboxylic acid, also known as BMPC, is a chiral compound that has gained attention in the scientific community due to its potential applications in drug development. BMPC is a pyrrolidine derivative that contains a benzyl and a methyl group in its structure.

Scientific Research Applications

Antioxidant, Microbiological, and Cytotoxic Activity of Carboxylic Acids

Research has demonstrated that natural carboxylic acids derived from plants possess significant biological activities, including antioxidant, antimicrobial, and cytotoxic properties. These activities vary based on the structural differences of the acids, with certain compounds exhibiting higher activity levels than others. This implies that derivatives of carboxylic acids, potentially including "(3S,4S)-1-Benzyl-4-methylpyrrolidine-3-carboxylic acid", could have applications in developing natural antioxidant and antimicrobial agents, as well as in cancer research for identifying new cytotoxic compounds (Godlewska-Żyłkiewicz et al., 2020).

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids are highlighted for their role as inhibitors in microbial fermentation processes. Understanding the inhibition mechanisms can aid in engineering microbial strains for enhanced tolerance and productivity. This research area underscores the importance of carboxylic acid derivatives in industrial biotechnology, particularly in optimizing fermentation processes for biofuel and biochemical production (Jarboe et al., 2013).

Liquid-Liquid Extraction (LLX) of Carboxylic Acids

The extraction of carboxylic acids from aqueous streams using various solvents, including the development of new solvent systems for efficient acid recovery, is crucial in industrial processes. This research suggests applications in chemical engineering for the separation and purification of carboxylic acid derivatives, which is relevant for pharmaceutical manufacturing and chemical synthesis (Sprakel & Schuur, 2019).

Anticancer Agents Development

The modification of carboxylic acid derivatives, including cinnamic acid and its analogs, has been explored for the synthesis of traditional and novel anticancer agents. This area of research indicates the potential of carboxylic acid derivatives, by extension possibly including "this compound", in medicinal chemistry for developing new anticancer treatments (De, Baltas, & Bedos-Belval, 2011).

properties

IUPAC Name

(3S,4S)-1-benzyl-4-methylpyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-10-7-14(9-12(10)13(15)16)8-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3,(H,15,16)/t10-,12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMUPOQGHGMIUFC-ZYHUDNBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1C(=O)O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@H]1C(=O)O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2.0 g (5.7 mmol) methyl (3RS,4RS)-1-benzyl-4-methyl-pyrrolidine-3-carboxylate (as the trifluoroacetate salt) are dissolved in 4 ml of methanol and combined with 5 ml lithium hydroxide solution (8% in water). The mixture is stirred for five hours at RT, then mixed with 3.2 ml 4N hydrochloric acid and evaporated to dryness.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
3.2 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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